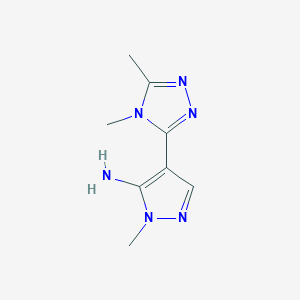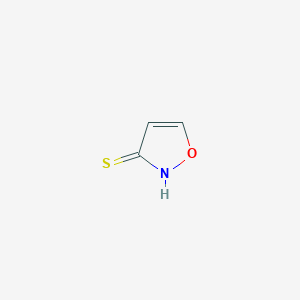![molecular formula C16H22Cl2F3NO4 B13559389 O-{6-[3,5-bis(chloromethyl)phenoxy]hexyl}hydroxylamine TFA salt](/img/structure/B13559389.png)
O-{6-[3,5-bis(chloromethyl)phenoxy]hexyl}hydroxylamine TFA salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-{6-[3,5-bis(chloromethyl)phenoxy]hexyl}hydroxylamine; trifluoroacetic acid is a chemical compound with the molecular formula C14H21Cl2NO2 CF3CO2H and a molecular weight of 420.26 g/mole . This compound is often used in various chemical and biological research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-{6-[3,5-bis(chloromethyl)phenoxy]hexyl}hydroxylamine typically involves the reaction of 3,5-bis(chloromethyl)phenol with 6-bromohexanol under basic conditions to form the intermediate 6-[3,5-bis(chloromethyl)phenoxy]hexanol. This intermediate is then reacted with hydroxylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Análisis De Reacciones Químicas
Types of Reactions
O-{6-[3,5-bis(chloromethyl)phenoxy]hexyl}hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chloromethyl groups can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives from oxidation, amine derivatives from reduction, and various substituted derivatives from nucleophilic substitution .
Aplicaciones Científicas De Investigación
O-{6-[3,5-bis(chloromethyl)phenoxy]hexyl}hydroxylamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of O-{6-[3,5-bis(chloromethyl)phenoxy]hexyl}hydroxylamine involves its interaction with molecular targets through its hydroxylamine and chloromethyl groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modulating their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 3,5-bis(chloromethyl)phenol
- 6-bromohexanol
- Hydroxylamine derivatives
Uniqueness
O-{6-[3,5-bis(chloromethyl)phenoxy]hexyl}hydroxylamine is unique due to its combination of hydroxylamine and chloromethyl functional groups, which provide distinct reactivity and versatility in chemical and biological applications .
Propiedades
Fórmula molecular |
C16H22Cl2F3NO4 |
|---|---|
Peso molecular |
420.2 g/mol |
Nombre IUPAC |
O-[6-[3,5-bis(chloromethyl)phenoxy]hexyl]hydroxylamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H21Cl2NO2.C2HF3O2/c15-10-12-7-13(11-16)9-14(8-12)18-5-3-1-2-4-6-19-17;3-2(4,5)1(6)7/h7-9H,1-6,10-11,17H2;(H,6,7) |
Clave InChI |
LNCAWKOFWZCVFX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1CCl)OCCCCCCON)CCl.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


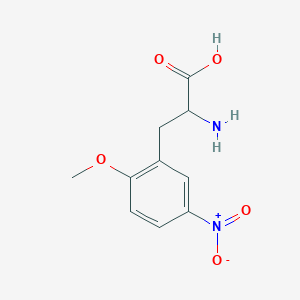
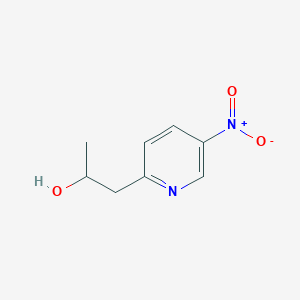
![6-Chloro-8-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13559321.png)
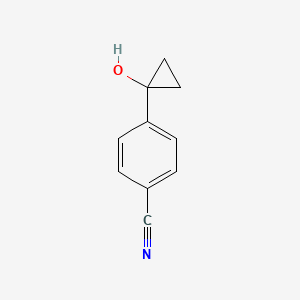



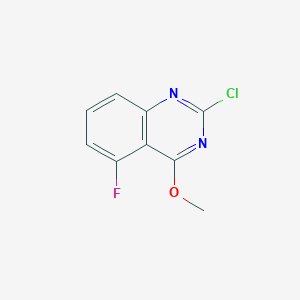
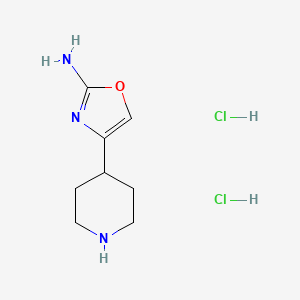
![2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrobromide](/img/structure/B13559373.png)


